molecular formula C20H36O5 B160304 13,14-Dihydroprostaglandin F2alpha CAS No. 27376-74-5

13,14-Dihydroprostaglandin F2alpha

Cat. No. B160304
CAS RN: 27376-74-5
M. Wt: 356.5 g/mol
InChI Key: LLQBSJQTCKVWTD-NFUXFLSFSA-N
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Description

13,14-Dihydroprostaglandin F2alpha is a prostaglandins Falpha that is prost-5-en-1-oic acid substituted by hydroxy groups at positions 9, 11, and 15 . It has a role as a rat metabolite . It is functionally related to a prostaglandin F2alpha .


Synthesis Analysis

The synthesis of 13,14-Dihydroprostaglandin F2alpha involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .


Molecular Structure Analysis

The molecular formula of 13,14-Dihydroprostaglandin F2alpha is C20H36O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid .


Chemical Reactions Analysis

13,14-Dihydroprostaglandin F2alpha is a stable product of degradation after pulmonary flow . It is shown to be reliably measured by radioimmunoassay .


Physical And Chemical Properties Analysis

The molecular weight of 13,14-Dihydroprostaglandin F2alpha is 356.5 g/mol . The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .

Scientific Research Applications

Enzymatic Pathways and Metabolism

13,14-Dihydroprostaglandin F2alpha (13,14-Dihydro-PGF2alpha) is a metabolite involved in various enzymatic pathways. For example, it is a substrate for the enzyme prostaglandin 9-hydroxydehydrogenase in rat kidneys, which catalyzes its conversion to 15-keto-13,14-dihydroprostaglandin E2 (Pace-Asciak, 1975). Additionally, its formation in rat ovaries is influenced by hormonal stimulation, suggesting a role in reproductive processes (Inazu, Harasawa, & Satoh, 1988).

Biological Activity and Function

The biological activity of 13,14-Dihydro-PGF2alpha has been studied in various contexts. It has been found to be a biologically active compound in rat ovaries, with its formation influenced by gonadotropins (Inazu, Kogo, & Aizawa, 1983). This suggests a significant role in reproductive physiology.

Role in Drug Metabolism

In rat ovarian cytosol, 13,14-Dihydro-PGF2alpha synthetase, which catalyzes the conversion of 13,14-dihydro-15-keto-PGF2alpha to 13,14-Dihydro-PGF2alpha, has been identified. This enzyme's activity varies across species and is linked to drug metabolism in the female reproductive system (Inazu, Iwata, & Satoh, 1987).

Clinical Implications

13,14-Dihydro-PGF2alpha has been studied in clinical settings as well. For instance, its plasma levels were examined in the context of preterm labor, where it was linked to the effects of flufenamic acid on uterine contractions (Schwartz, Brook, Insler, Kohen, Zor, & Lindner, 1978).

Additional Insights

Additional research has explored the synthesis, stability, and inhibition of platelet aggregation by 13,14-dehydroprostacyclin methyl ester, derived from 13,14-dehydro-PGF2alpha, suggesting potential therapeutic applications (Fried & Barton, 1977).

Future Directions

The future directions of 13,14-Dihydroprostaglandin F2alpha research could involve further investigation into its role in inflammation via cyclooxygenase catalysed lipid peroxidation . Additionally, its elevated levels in patients with urogenital tumors suggest potential applications in cancer research .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQBSJQTCKVWTD-NFUXFLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315630
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-Dihydroprostaglandin F2alpha

CAS RN

27376-74-5
Record name 13,14-Dihydro-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27376-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydroprostaglandin F2α
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
OJ Ginther, HK Shrestha, MJ Fuenzalida… - Biology of …, 2010 - academic.oup.com
Pulses of the prostaglandin F2alpha (PGF) metabolite 13,14-dihydro-15-keto-PGF (PGFM) were compared among heifers that were in the preluteolytic, luteolytic, and postluteolytic …
Number of citations: 76 academic.oup.com
C Pace-Asciak - Journal of Biological Chemistry, 1975 - Elsevier
Prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 by adult rat kidney homogenates. A variety of substrates labeled as either the 9beta position alone or at …
Number of citations: 73 www.sciencedirect.com
RR Domingues, OJ Ginther… - Biology of …, 2022 - academic.oup.com
In heifers and mares, multiple pulses of prostaglandin F2alpha (PGF) are generally associated with complete luteal regression. Although PGF pulses occur before and during luteolysis, …
Number of citations: 4 academic.oup.com
PA GRIECO, T TAKIGAWA - 1981 - pascal-francis.inist.fr
SYNTHESIS AND BIOLOGICAL EVALUATION OF THE METHYL ESTERS OF (+)-12-FLUORO-13,14-DIHYDROPROSTAGLANDIN F2ALPHA AND (+)-15-EPI-12,14-DIHYDROPROSTAGLANDIN F2ALPHA CNRS Inist Pascal-Francis …
Number of citations: 0 pascal-francis.inist.fr
AM Homeida, RG Cooke - Zentralblatt fur Veterinarmedizin. Reihe …, 1983 - ksascholar.dri.sa
Biologische Halbwertzeit von 13, 14‐Dihydro‐15‐keto‐prostaglandin bei der Ziege Nach intravenöser Verabreichung von 0, 25 mg 13, 14‐Dihydro‐15‐keto‐prostaglandin (PGFM) bei …
Number of citations: 3 ksascholar.dri.sa
OJ Ginther, HK Shrestha, MJ Fuenzalida… - Theriogenology, 2010 - Elsevier
Pulses of the prostaglandin F 2α (PGF) metabolite 13,14-dihydro-15-keto-PGF 2α (PGFM) and the intrapulse concentrations of progesterone were characterized hourly during the …
Number of citations: 83 www.sciencedirect.com
R Kasimanickam, ML Day, JS Rudolph, JB Hall… - Theriogenology, 2009 - Elsevier
The objective was to compare reproductive performance of Angus-cross beef cows synchronized with GnRH, a progesterone-based intravaginal insert (Controlled Internal Drug Release…
Number of citations: 106 www.sciencedirect.com
OJ Ginther, MJ Fuenzalida, MA Hannan… - Biology of …, 2011 - academic.oup.com
Temporality among episodes of a prostaglandin F2alpha metabolite (PGFM), progesterone (P4), luteinizing hormone (LH), and estradiol (E2) were studied during preluteolysis and …
Number of citations: 26 academic.oup.com
OJ Ginther, HK Shrestha, MA Beg - Animal reproduction science, 2010 - Elsevier
Plasma from hourly blood samples from two previous studies in heifers was assayed for hormones that were not considered in the previous reports. The objective was to determine the …
Number of citations: 35 www.sciencedirect.com
WD Whittier, RK Kasimanickam, JF Currin… - Theriogenology, 2010 - Elsevier
The objective was to compare the timed AI pregnancy rate of Angus-cross beef cows synchronized with a 5-d CO-Synch + CIDR (a progesterone-releasing intravaginal insert) protocol …
Number of citations: 23 www.sciencedirect.com

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